molecular formula C23H20FN3O4S B2703083 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-91-2

3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No. B2703083
M. Wt: 453.49
InChI Key: DBJDWLLDWAERBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H20FN3O4S and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive Enhancing Properties

Research on related sulfonamide compounds, like SB-399885, has demonstrated potent, selective antagonistic properties on the 5-HT6 receptor, which are associated with cognitive enhancements. SB-399885 showed significant improvements in spatial learning and memory recall in aged rats, suggesting the therapeutic utility of similar compounds in cognitive deficits related to Alzheimer's disease and schizophrenia (Hirst et al., 2006).

COX-2 Inhibition for Anti-inflammatory Applications

Compounds such as JTE-522, which share structural similarities with the query compound, have shown potent COX-2 inhibitory activity, indicating their potential for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom has been found to notably increase COX-1/COX-2 selectivity, enhancing the therapeutic profile of these compounds (Hashimoto et al., 2002).

Antihypertensive and Diuretic Effects

Quinazoline derivatives have been synthesized to explore their pharmacological profiles, including diuretic and antihypertensive activities. These studies aim at developing hybrid molecules that could serve as efficient therapeutic agents for hypertension and related cardiovascular diseases. Notably, specific N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives have shown significant activities in this regard (Rahman et al., 2014).

Antiviral Activity Against Dengue Virus

Diarylpyrazolylquinoline derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their antiviral activities against the dengue virus (DENV). Certain derivatives exhibited significant anti-DENV-2 activity, suggesting the potential of similar compounds for developing antiviral agents (Lee et al., 2017).

Anticancer Properties

The exploration of 2-phenylquinolin-4-ones for anticancer activity has led to the development of compounds with significant cytotoxic activities against various tumor cell lines. This research is pivotal in identifying new drug candidates for cancer therapy, with some derivatives showing promising preclinical evaluations (Chou et al., 2010).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S/c1-14-12-16(27-15(2)25-21-7-5-4-6-18(21)23(27)28)8-10-20(14)26-32(29,30)17-9-11-22(31-3)19(24)13-17/h4-13,26H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJDWLLDWAERBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

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